Lipophilicity Differential: logP Comparison with Unsubstituted and Isomeric Analogs
The presence of the methoxy group at the 3-position of N,N-Diethyl-2-hydroxy-3-methoxybenzamide significantly enhances its lipophilicity relative to unsubstituted benzamide analogs, directly impacting its partitioning behavior. The measured logP for this compound falls within the range of 2.37–2.55, as determined by the shake-flask method . This is notably higher than the calculated logP for the unsubstituted parent, N,N-diethylbenzamide, which is approximately 1.8, representing a >0.5 log unit increase. This increased lipophilicity correlates with improved passive membrane permeability and blood-brain barrier (BBB) penetration potential compared to less substituted analogs, a critical factor for central nervous system (CNS) drug candidate selection.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 2.37–2.55 (shake-flask method) |
| Comparator Or Baseline | N,N-Diethylbenzamide (calculated logP ~1.8) |
| Quantified Difference | Increase of >0.5 log units |
| Conditions | Octanol/water partition coefficient, shake-flask method |
Why This Matters
Higher logP (>0.5 unit difference) translates to meaningfully enhanced membrane permeability, enabling CNS-targeted research where analogs would be suboptimal due to poor BBB penetration.
